![molecular formula C9H12O3 B13737353 [(Phenylmethoxy)methoxy]methanol CAS No. 35445-70-6](/img/structure/B13737353.png)
[(Phenylmethoxy)methoxy]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Phenylmethoxy)methoxy]methanol is an organic compound with the molecular formula C9H12O3. It is characterized by the presence of a phenyl group attached to a methoxymethoxy group, which is further connected to a methanol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Phenylmethoxy)methoxy]methanol typically involves the reaction of phenol with formaldehyde and methanol under controlled conditions. One common method is the Williamson ether synthesis, where phenol is first converted to phenoxide ion using a strong base like sodium hydroxide. This phenoxide ion then reacts with methoxymethyl chloride to form this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where phenol, formaldehyde, and methanol are reacted in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
[(Phenylmethoxy)methoxy]methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to simpler alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Phenylmethoxyacetic acid or phenylmethoxyacetaldehyde.
Reduction: Phenylmethanol or methoxybenzene.
Substitution: Various substituted phenylmethoxy compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(Phenylmethoxy)methoxy]methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and metabolic pathways.
Industry: Used in the production of polymers, resins, and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of [(Phenylmethoxy)methoxy]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can engage in π-π interactions, while the methoxymethoxy group can form hydrogen bonds with active sites of enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
This compound is unique due to its combination of a phenyl group with a methoxymethoxy group and a methanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Número CAS |
35445-70-6 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
phenylmethoxymethoxymethanol |
InChI |
InChI=1S/C9H12O3/c10-7-12-8-11-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clave InChI |
POVJSJMXWVTKRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCOCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


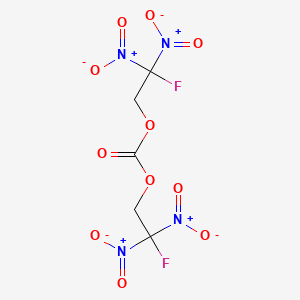
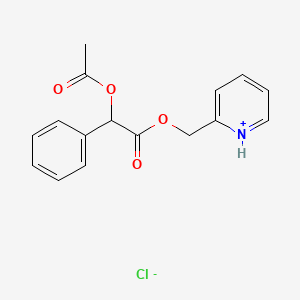
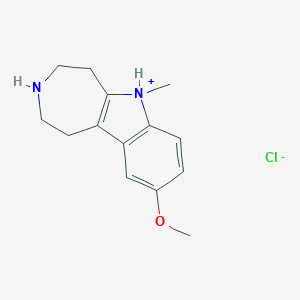

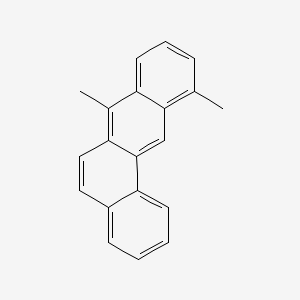
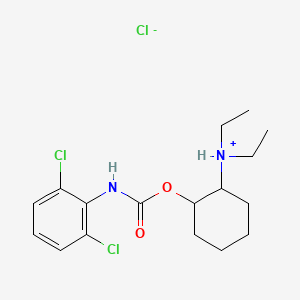

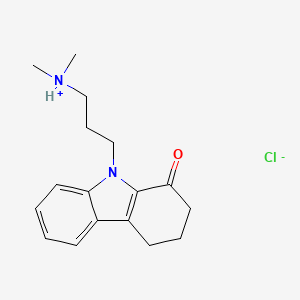
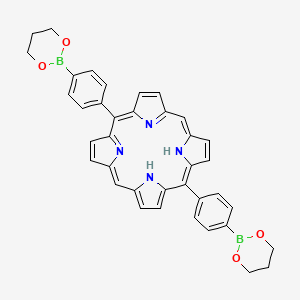
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B13737330.png)
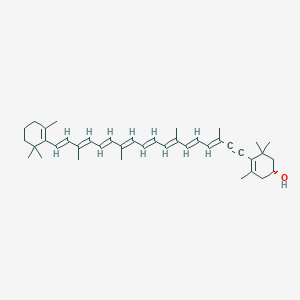
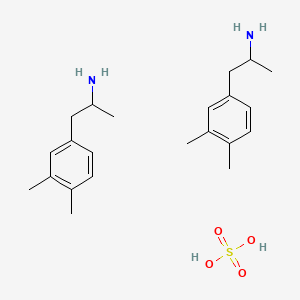
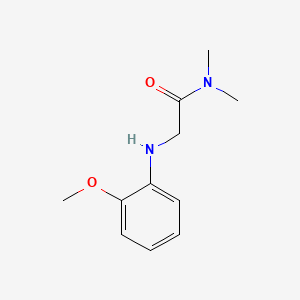
![3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13737348.png)
